3-Chloro-1-methylquinolin-2(1H)-one

Description

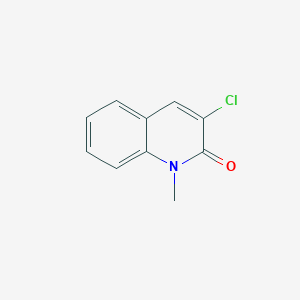

3-Chloro-1-methylquinolin-2(1H)-one is a heterocyclic compound featuring a quinolin-2(1H)-one scaffold substituted with a chlorine atom at position 3 and a methyl group at the N1 position. The quinolinone core contributes to planar aromaticity, with substituents influencing electronic distribution, solubility, and biological activity.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

3-chloro-1-methylquinolin-2-one |

InChI |

InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 |

InChI Key |

LANBZGCXFMNQML-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative.

Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the quinoline ring.

Chlorination: The quinoline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

3-Chloro-1-methylquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylquinolin-2(1H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Chloro-1-methylquinolin-2(1H)-one with structurally related quinolinones and heterocycles:

*Estimated based on molecular formula (C₁₀H₈ClNO).

Spectral and Crystallographic Data

- IR/NMR: Hydroxyquinolinones show characteristic peaks for OH (3447 cm⁻¹) and C=O (1663 cm⁻¹). Methyl groups resonate at δ 3.59 ppm in ¹H NMR .

- Crystallography: Tools like SHELX and WinGX are used for structural determination (e.g., 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one resolved via single-crystal X-ray, R factor = 0.034) .

Key Findings and Implications

- Positional Isomerism: Chlorine at C3 (target compound) vs. C7 (7-Chloro-4-methylquinolin-2(1H)-one) alters steric and electronic profiles .

- Heterocycle Variations: Quinoxalinones (e.g., ) exhibit distinct electronic properties due to dual nitrogen atoms, impacting reactivity compared to quinolinones .

Biological Activity

3-Chloro-1-methylquinolin-2(1H)-one is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its anticancer, antimicrobial, and antimalarial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a chloro group at the 3-position and a methyl group at the 1-position of the quinoline ring. The general formula can be represented as:

This structure contributes to its reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that various quinoline derivatives exhibit significant anticancer properties. A study highlighted that derivatives similar to this compound showed promising activity against several cancer cell lines, including lung, HeLa, colorectal, and breast cancer cells. The mechanism of action is often linked to the inhibition of the PI3K enzyme, which plays a crucial role in cancer cell proliferation.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB231 (Breast) | 0.31 | PI3K inhibition |

| Compound A | HeLa | 0.003 | E2F1 suppression |

| Compound B | Lung | 0.23 | Cell cycle arrest at G1 phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

The bactericidal action is primarily attributed to the inhibition of protein synthesis and disruption of nucleic acid production.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Research indicates that compounds similar to this compound show effective activity against Plasmodium falciparum, the causative agent of malaria.

Table 3: Antimalarial Activity

| Compound | Effective Dose (ED) (mg/kg) | Activity Against P. falciparum |

|---|---|---|

| This compound | 4.84 | High |

| Compound C | 5.00 | Moderate |

The mechanism involves interference with heme detoxification processes in malaria parasites, similar to established antimalarial drugs like chloroquine.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Case Study on Breast Cancer : A clinical trial involving patients with MDA-MB231 breast cancer cells treated with a derivative showed significant tumor reduction compared to control groups.

- Antibacterial Efficacy : In vitro studies demonstrated that patients with infections caused by resistant strains responded positively to treatment with quinoline derivatives, including this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.